Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate
Overview
Description
Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C₉H₆Cl₂F₂O₃ and a molecular weight of 271.04 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzoate structure. It is primarily used in scientific research and has various applications in fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate typically involves the esterification of 4,5-dichloro-2-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Derivatives with substituted nucleophiles (e.g., amines, thiols).
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate is widely used in scientific research due to its unique chemical properties . Some of its applications include:
Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Pesticide Development: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s chlorine and fluorine atoms enhance its binding affinity to these targets, leading to the modulation of biological pathways . The methoxy group also plays a role in its reactivity and stability, contributing to its overall effectiveness in various applications .
Comparison with Similar Compounds
Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate can be compared with other similar compounds, such as:
Methyl 4,5-dichloro-2-methoxybenzoate: Lacks the fluorine atoms, resulting in different reactivity and binding properties.
Methyl 4,5-difluoro-2-(difluoromethoxy)benzoate: Contains additional fluorine atoms, which may enhance its binding affinity and reactivity.
Methyl 4-chloro-2-(difluoromethoxy)benzoate: Has fewer chlorine atoms, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4,5-dichloro-2-(difluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c1-15-8(14)4-2-5(10)6(11)3-7(4)16-9(12)13/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKLGYKORWPVLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1OC(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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